molecular formula C16H20N4O2 B2496189 N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide CAS No. 1252276-44-0

N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide

Cat. No.: B2496189
CAS No.: 1252276-44-0
M. Wt: 300.362
InChI Key: UVMPIFJDBHZYAV-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core, a cyanomethyl group, a cyclopropyl group, and a propan-2-yl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the cyanomethyl group, cyclopropyl group, and propan-2-yl carbamoyl group through a series of reactions. The reaction conditions often involve the use of specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-(cyanomethyl)-N-cyclopropyl-4-{[(propan-2-yl)carbamoyl]amino}benzamide include:

  • N-(cyanomethyl)-N-cyclopropyl-4-{[(methyl)carbamoyl]amino}benzamide
  • N-(cyanomethyl)-N-cyclopropyl-4-{[(ethyl)carbamoyl]amino}benzamide
  • N-(cyanomethyl)-N-cyclopropyl-4-{[(butyl)carbamoyl]amino}benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-(propan-2-ylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11(2)18-16(22)19-13-5-3-12(4-6-13)15(21)20(10-9-17)14-7-8-14/h3-6,11,14H,7-8,10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMPIFJDBHZYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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